

Development of a Validated Analytical Method for Lansoprazole Sulfone

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a validated analytical method for the quantification of **Lansoprazole Sulfone**, a known impurity and metabolite of Lansoprazole. The method described is a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) technique, suitable for the analysis of both bulk drug substances and pharmaceutical dosage forms.

Introduction

Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, and as a result of metabolism, several related substances can be formed, including **Lansoprazole Sulfone**.[1][2] Regulatory bodies require the accurate identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. This application note details a robust, validated UPLC method for the determination of **Lansoprazole Sulfone**, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Analytical Method



A novel, reversed-phase ultra-performance liquid chromatographic method has been developed and validated for the determination of Lansoprazole and its related substances, including **Lansoprazole Sulfone**.[3] This method is stability-indicating, capable of separating the degradation products from the main peak and its impurities.[3]

Chromatographic Conditions

The separation is achieved using a UPLC system with a photodiode array detector. The chromatographic conditions are summarized in the table below.

Parameter	Value
Instrument	Waters Acquity UPLC with a photodiode array detector[4]
Column	Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 μ m)[3]
Mobile Phase A	pH 7.0 Phosphate Buffer: Methanol (90:10 v/v)
Mobile Phase B	Methanol: Acetonitrile (50:50 v/v)[3]
Gradient Program	A gradient program is utilized for optimal separation.[4]
Flow Rate	0.3 mL/min[4]
Detection Wavelength	285 nm[3]
Injection Volume	10 μL
Column Temperature	Ambient

Method Validation Summary

The analytical method has been validated according to ICH guidelines for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[3]



Validation Parameter	Result for Lansoprazole Sulfone
Specificity	The method is specific and able to resolve Lansoprazole Sulfone from Lansoprazole and other related impurities.[3]
Linearity Range	LOQ to 150% of the test concentration[5]
Correlation Coefficient (r²)	> 0.998[5]
Accuracy (% Recovery)	93.5% to 106.5%[5]
Precision (% RSD)	< 2%[5]
Limit of Detection (LOD)	Method dependent, typically in the ng/mL range.
Limit of Quantification (LOQ)	Method dependent, typically in the ng/mL range.

Experimental ProtocolsPreparation of Solutions

- a. Diluent Preparation: A mixture of pH 11.0 buffer and ethanol is used as the diluent for standard and sample preparations.[4]
- b. Standard Stock Solution Preparation:
- Accurately weigh and transfer a suitable amount of Lansoprazole Sulfone reference standard into a volumetric flask.
- Dissolve and dilute to volume with the diluent to obtain a known concentration.
- c. Sample Preparation from Bulk Drug:
- Accurately weigh about 40 mg of the Lansoprazole bulk drug substance into a 100 mL volumetric flask.[5]
- Add a suitable volume of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
- d. Sample Preparation from Pharmaceutical Dosage Forms (Capsules):



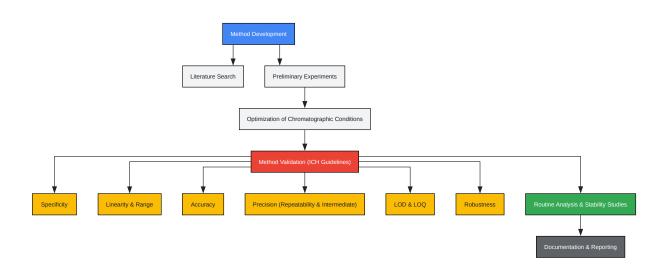
- Accurately weigh the contents of not fewer than 20 capsules to determine the average weight.
- Transfer a portion of the powdered capsule contents, equivalent to 40 mg of Lansoprazole, into a 100 mL volumetric flask.[5]
- Add a suitable volume of diluent, sonicate for a specified time to ensure complete dissolution
 of the active ingredient, and then dilute to the mark with the diluent.
- Filter the solution through a 0.45 μm nylon filter before injection.

Chromatographic Procedure

- Equilibrate the UPLC system with the mobile phase for at least 30 minutes.
- Inject a blank (diluent) to ensure a clean baseline.
- Inject the standard solution to verify system suitability parameters (e.g., tailing factor, theoretical plates).
- Inject the sample solutions.
- Identify the **Lansoprazole Sulfone** peak based on its retention time relative to the standard.
- Calculate the concentration of Lansoprazole Sulfone in the sample using the peak area response and the concentration of the standard.

Workflow for Analytical Method Development and Validation





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Caption: Workflow for the development and validation of an analytical method.

Conclusion

The described UPLC method is rapid, sensitive, precise, and accurate for the quantification of **Lansoprazole Sulfone** in bulk drug and pharmaceutical dosage forms. Its stability-indicating nature makes it suitable for routine quality control and stability studies in the pharmaceutical industry.



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